Cas no 121428-29-3 (Boc-DL-histidine)

Boc-DL-ヒスチジンは、保護基としてtert-ブトキシカルボニル(Boc)を有するDL-ヒスチジンの誘導体です。この化合物は、ペプチド合成において重要な中間体として利用され、Boc基の導入によりアミノ基の保護が可能です。DL-ヒスチジンのラセミ混合物であるため、光学異性体の研究や非立体特異的な反応にも適しています。Boc基は温和な酸性条件で脱保護できるため、多段階合成において利便性が高いです。さらに、高い純度と安定性を備えており、実験室規模から工業的応用まで幅広く使用されています。

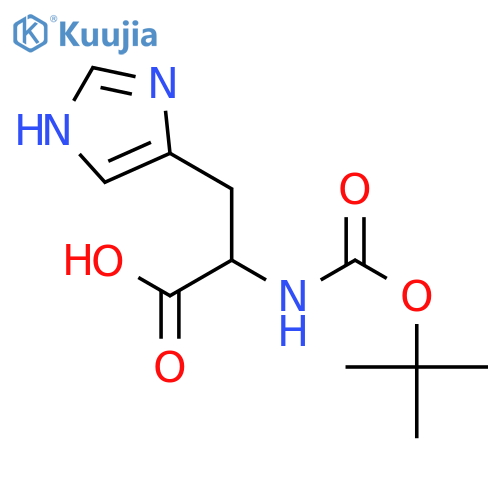

Boc-DL-histidine structure

商品名:Boc-DL-histidine

CAS番号:121428-29-3

MF:C11H17N3O4

メガワット:255.27038

CID:859047

Boc-DL-histidine 化学的及び物理的性質

名前と識別子

-

- Boc-DL-histidine

-

- インチ: InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)

- InChIKey: AYMLQYFMYHISQO-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(NC(C(O)=O)CC1=CN=CN1)=O)C

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 7

Boc-DL-histidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-717798-0.25g |

2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |

121428-29-3 | 0.25g |

$67.0 | 2023-05-29 | ||

| Enamine | EN300-717798-1.0g |

2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |

121428-29-3 | 1g |

$73.0 | 2023-05-29 | ||

| 1PlusChem | 1P0038NB-25g |

DL-Histidine, N-[(1,1-dimethylethoxy)carbonyl]- |

121428-29-3 | 97% | 25g |

$406.00 | 2023-12-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525829-5g |

(Tert-butoxycarbonyl)histidine |

121428-29-3 | 98% | 5g |

¥5040.00 | 2024-08-09 | |

| A2B Chem LLC | AB50375-1g |

DL-Histidine, N-[(1,1-dimethylethoxy)carbonyl]- |

121428-29-3 | 97% | 1g |

$60.00 | 2024-04-20 | |

| Enamine | EN300-717798-5.0g |

2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |

121428-29-3 | 5g |

$176.0 | 2023-05-29 | ||

| Enamine | EN300-717798-0.05g |

2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |

121428-29-3 | 0.05g |

$62.0 | 2023-05-29 | ||

| Enamine | EN300-717798-2.5g |

2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |

121428-29-3 | 2.5g |

$113.0 | 2023-05-29 | ||

| Enamine | EN300-717798-10.0g |

2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |

121428-29-3 | 10g |

$303.0 | 2023-05-29 | ||

| Enamine | EN300-717798-0.1g |

2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |

121428-29-3 | 0.1g |

$65.0 | 2023-05-29 |

Boc-DL-histidine 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

121428-29-3 (Boc-DL-histidine) 関連製品

- 17791-52-5(N-tert-Butyloxycarbonyl-L-histidine)

- 2488-14-4(Boc-his-ome)

- 50654-94-9((tert-Butoxycarbonyl)-D-histidine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:121428-29-3)Boc-DL-histidine

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):515.0/792.0/1452.0